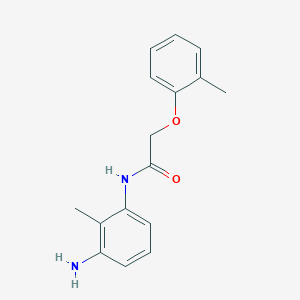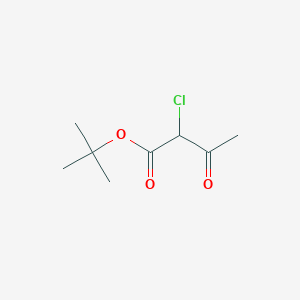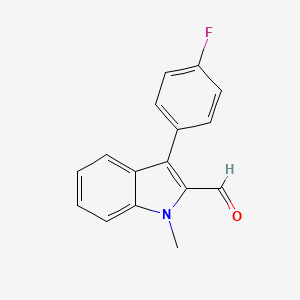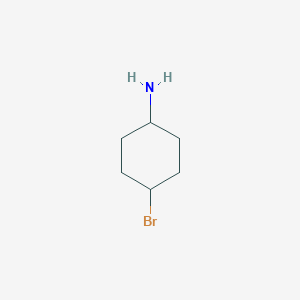
N-(2-aminoethyl)pyrazine-2-carboxamide
描述
N-(2-aminoethyl)pyrazine-2-carboxamide: is a chemical compound with the molecular formula C7H10N4O It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-aminoethylamine. The general procedure includes the following steps:
Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is first converted to its acyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The acyl chloride derivative is then reacted with 2-aminoethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
N-(2-aminoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of N-substituted pyrazine-2-carboxamides.
科学研究应用
N-(2-aminoethyl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of functional materials, including polymers and coordination complexes.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of N-(2-aminoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens by binding to key enzymes. The exact pathways and molecular targets can vary depending on the specific application and derivative used.
相似化合物的比较
Similar Compounds
N-(2-aminoethyl)pyrazine-2-carboxamide: can be compared with other pyrazine derivatives such as pyrazinamide, which is a well-known anti-tuberculosis drug.
N-benzylpyrazine-2-carboxamide: This compound has shown significant antimycobacterial and antifungal activities.
Uniqueness
This compound is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-(2-aminoethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUKFOPCRAYEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B1340345.png)
![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)
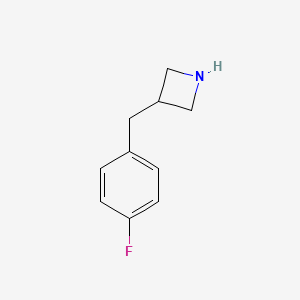
![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)
